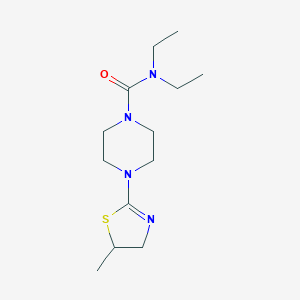
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target the BTK enzyme that is involved in the growth and survival of cancer cells.
作用機序
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide works by inhibiting the BTK enzyme, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking this enzyme, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to modulate the immune system by inhibiting the activation of B cells and other immune cells that are involved in the development of cancer.
実験室実験の利点と制限
One of the main advantages of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is its specificity for the BTK enzyme, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify the patient populations that are most likely to benefit from this drug.
将来の方向性
There are several potential future directions for research on 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, including:
1. Combination therapy: this compound may be more effective when used in combination with other drugs that target different signaling pathways involved in cancer growth and survival.
2. Biomarker identification: Identifying biomarkers that can predict response to this compound could help to identify the patient populations that are most likely to benefit from this drug.
3. Resistance mechanisms: Understanding the mechanisms of resistance to this compound could help to develop strategies to overcome or prevent resistance.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in larger patient populations and in different types of cancer.
In conclusion, this compound is a promising BTK inhibitor that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.
合成法
The synthesis of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide involves several steps, including the reaction of 2-methylbutyryl chloride with piperidine, followed by the reaction of the resulting compound with phenoxybutanoic acid. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both alone and in combination with other drugs. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with various types of cancer.
特性
IUPAC Name |
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(9-10-21-14-5-3-2-4-6-14)16(20)18-13-7-8-15(19)17-11-13/h2-6,12-13H,7-11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNBPSGDCOJZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(3-Fluoropyridin-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586010.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586028.png)
![4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B7586037.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)

![2-[Methyl-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]amino]acetonitrile](/img/structure/B7586087.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
